Cas no 1361876-03-0 (3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde)

3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde
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- Inchi: 1S/C12H6Cl2FNO/c13-10-3-1-2-7(12(10)14)8-4-16-5-11(15)9(8)6-17/h1-6H
- InChI Key: CDUUQYHPVKUGRH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C=NC=C(C=1C=O)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- XLogP3: 3.3
- Topological Polar Surface Area: 30
3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023029161-500mg |
3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde |
1361876-03-0 | 97% | 500mg |
1,048.60 USD | 2021-06-10 | |
Alichem | A023029161-1g |
3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde |
1361876-03-0 | 97% | 1g |
1,629.60 USD | 2021-06-10 | |
Alichem | A023029161-250mg |
3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde |
1361876-03-0 | 97% | 250mg |
673.20 USD | 2021-06-10 |
3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde
Research Briefing on 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde (CAS: 1361876-03-0) in Chemical Biology and Pharmaceutical Applications
3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde (CAS: 1361876-03-0) is a fluorinated isonicotinaldehyde derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery. This compound, characterized by its dichlorophenyl and fluoro-substituted pyridine moieties, exhibits unique physicochemical properties that make it a promising candidate for the development of novel therapeutic agents. Recent studies have explored its applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other small-molecule modulators targeting key biological pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde as a key intermediate in the synthesis of selective JAK2 inhibitors. The study demonstrated that the compound's aldehyde functionality allows for efficient derivatization, enabling the introduction of diverse pharmacophores to optimize binding affinity and selectivity. The resulting inhibitors showed potent activity against JAK2-dependent signaling pathways, with potential applications in myeloproliferative disorders and inflammatory diseases. The study highlighted the compound's synthetic versatility and its ability to serve as a scaffold for structure-activity relationship (SAR) studies.
Another significant application of 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde was reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper, where it was utilized in the development of novel TRPV1 antagonists. The researchers leveraged the electron-withdrawing properties of the fluorine atom and the dichlorophenyl group to modulate the compound's interactions with the TRPV1 receptor's hydrophobic binding pocket. The resulting analogs exhibited improved metabolic stability and reduced off-target effects compared to previous generations of TRPV1 modulators, suggesting potential utility in pain management and neuroinflammatory conditions.
From a chemical biology perspective, recent work has explored the use of 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde in targeted protein degradation strategies. A 2023 Nature Chemical Biology publication described its incorporation into proteolysis-targeting chimeras (PROTACs), where the compound served as a warhead for E3 ubiquitin ligase recruitment. The unique electronic properties of the molecule were found to enhance the formation of productive ternary complexes, leading to improved degradation efficiency of target proteins. This application opens new avenues for the development of next-generation targeted protein degradation therapeutics.
Ongoing research continues to explore the full potential of 3-(2,3-Dichlorophenyl)-5-fluoroisonicotinaldehyde in pharmaceutical development. Current investigations focus on its use in fragment-based drug discovery, where its relatively small size and multiple points of derivatization make it an ideal starting point for the development of novel bioactive compounds. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this versatile building block in both academic and industrial drug discovery programs.
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